Ketamine-(methyl-d3) Hydrochloride

Metabolic pathway tracking N-demethylation pharmacokinetics Stable isotope labeling strategy

Ketamine-(methyl-d3) Hydrochloride (CAS 1073254-49-5) is a stable isotope-labeled analog of the dissociative anesthetic ketamine hydrochloride, in which the three hydrogen atoms of the N-methylamino group are specifically replaced by deuterium atoms. With a molecular formula of C₁₃H₁₄D₃Cl₂NO and a molecular weight of 277.20 g/mol, this deuterated hydrochloride salt is manufactured as a traceable analytical reference standard under ISO 9001 quality systems and is supplied with lot-specific Certificates of Analysis documenting isotopic purity exceeding 99.0 atom% D and HPLC purity exceeding 99.0%.

Molecular Formula C13H17Cl2NO
Molecular Weight 277.20 g/mol
Cat. No. B12056005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetamine-(methyl-d3) Hydrochloride
Molecular FormulaC13H17Cl2NO
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl
InChIInChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3;
InChIKeyVCMGMSHEPQENPE-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketamine-(methyl-d3) Hydrochloride: A Site-Selective Deuterated Analytical Reference Standard for LC-MS/MS Quantification


Ketamine-(methyl-d3) Hydrochloride (CAS 1073254-49-5) is a stable isotope-labeled analog of the dissociative anesthetic ketamine hydrochloride, in which the three hydrogen atoms of the N-methylamino group are specifically replaced by deuterium atoms . With a molecular formula of C₁₃H₁₄D₃Cl₂NO and a molecular weight of 277.20 g/mol, this deuterated hydrochloride salt is manufactured as a traceable analytical reference standard under ISO 9001 quality systems and is supplied with lot-specific Certificates of Analysis documenting isotopic purity exceeding 99.0 atom% D and HPLC purity exceeding 99.0% . The compound's primary industrial utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of ketamine and its metabolites in complex biological matrices via LC-MS/MS or GC-MS workflows, where its defined +3 Da mass shift relative to the native analyte enables unambiguous chromatographic and mass spectrometric discrimination .

Why Ketamine-(methyl-d3) Hydrochloride Cannot Be Interchanged with Ketamine-d4 Hydrochloride or Unlabeled Ketamine HCl


Substitution of Ketamine-(methyl-d3) Hydrochloride with the more widely available ketamine-d4 hydrochloride or unlabeled ketamine hydrochloride introduces distinct analytical and metabolic liabilities that compromise data integrity in quantitative workflows. Ketamine-d4 carries its deuterium atoms on the aromatic phenyl ring, whereas Ketamine-(methyl-d3) places deuterium exclusively at the N-methyl position—the site of the primary Phase I metabolic pathway, N-demethylation to norketamine [1]. In quantitative LC-MS/MS assays, the resulting +3 Da versus +4 Da mass shift between these two labeled analogs generates non-overlapping selected reaction monitoring (SRM) transitions; co-deploying the wrong internal standard creates cross-contribution artifacts between the analyte and internal standard ion channels, as documented in GC-MS derivatization studies where pentafluorobenzoyl-derivatized ketamine exhibited cross-contribution to internal standard ion intensities that varied by derivatization chemistry and deuterium placement [2]. Furthermore, the methyl-d3 labeling pattern permits direct tracking of the N-demethylation metabolic fate—quantified as 36.8 ± 2.4% of an intravenous ketamine dose undergoing N-demethylation in rats [3]—whereas ring-deuterated analogs are chemically silent with respect to this dominant clearance route. These site-dependent performance characteristics mean that generic substitution between deuterated ketamine variants without revalidation of ion transitions and fragmentation pathways leads to irreproducible quantitation and invalid pharmacokinetic inference.

Quantitative Comparator Evidence: Ketamine-(methyl-d3) Hydrochloride Versus Ketamine-d4 Hydrochloride and Unlabeled Ketamine HCl


Site-Selective Deuteration at the N-Methyl Group Enables Direct Tracking of the Dominant N-Demethylation Clearance Pathway, a Capability Absent in Ring-Deuterated Ketamine-d4

Ketamine-(methyl-d3) Hydrochloride places all three deuterium atoms on the N-methylamino group, which is the exact locus of CYP2B6-mediated N-demethylation—the primary metabolic route accounting for 36.8 ± 2.4% of ketamine clearance in vivo as determined by stable isotope co-administration in rats [1]. In contrast, Ketamine-d4 Hydrochloride (CAS 1246815-97-3) bears four deuterium atoms on the chlorophenyl ring , a position that is not directly involved in the N-demethylation bond cleavage event. This difference in deuteration site critically determines the utility of each compound for metabolic fate studies: the methyl-d3 label permits direct mass spectrometric monitoring of the N-demethylation product (deuterium-retaining norketamine-d3), while the ring-d4 label provides no isotope signature distinction between the parent drug and its N-desmethyl metabolite with respect to the phenyl moiety. The Turfus et al. (2009) study using tetra-deuterated (phenyl-d4) ketamine as a substrate in human liver microsomes confirmed that deuterated metabolites produced from ring-labeled ketamine carry the isotope signature independently of N-demethylation status, meaning that the d4 label cannot discriminate between ketamine and norketamine derived from the same substrate pool [2].

Metabolic pathway tracking N-demethylation pharmacokinetics Stable isotope labeling strategy

Superior Isotopic Purity Specification: Ketamine-(methyl-d3) HCl Delivers >99.0 atom% D by MS Compared with ≥99% Deuterated Forms (d1-d4 Pooled) for Ketamine-d4 HCl

The WITEGA Ketamine-D3-HCl reference standard (Product OP104) is certified with an isotopic purity of >99.0 atom% D as determined by mass spectrometry, accompanied by HPLC purity >99.0% and overall purity >99.0% . By comparison, the Cayman Chemical Ketamine-d4 (hydrochloride) product (Item No. 15818) reports purity as ≥99% deuterated forms pooled across all isotopologues d1 through d4 , a specification that does not isolate the d4 species enrichment individually. This distinction is therapeutically and analytically significant: in SIL-IS applications, the contribution of lower isotopologues (d1, d2, d3) present in the ketamine-d4 product to the ion channel of the unlabeled analyte (ketamine-d0) directly introduces positive bias in quantification, a phenomenon formally described as cross-contribution (CC) in the methodological literature on isotopically labeled internal standards [1]. Because the methyl-d3 product achieves >99.0 atom% D at a single labeling position with only three deuterium atoms, the proportion of residual d0, d1, and d2 species is ≤1.0%, resulting in a calculated maximum cross-contribution of ≤1.0% to the unlabeled analyte channel—quantitatively lower and more predictable than the pooled d1-d4 specification of ketamine-d4.

Isotopic purity verification Internal standard quality control Quantitative mass spectrometry

Defined +3 Da Mass Shift Provides Unambiguous SRM Transition Discrimination Versus Ketamine-d4 Internal Standard in Multi-Analyte LC-MS/MS Panels

Ketamine-(methyl-d3) Hydrochloride produces a nominal mass shift of +3 Da relative to unlabeled ketamine (m/z 238.2 → m/z 241.2 for the protonated molecular ion), corresponding to replacement of three hydrogen atoms (¹H) with three deuterium atoms (²H) on the N-methyl group . In contrast, ketamine-d4 hydrochloride generates a +4 Da mass shift (m/z 238.2 → m/z 242.2) due to deuteration of four aromatic ring positions . This 1 Da differential in precursor ion mass between the two deuterated internal standards has practical consequences for multi-analyte LC-MS/MS method development: in forensic toxicology panels that concurrently quantify ketamine alongside other basic drugs using their respective deuterated internal standards, the distinct M+3 shift of ketamine-(methyl-d3) avoids isobaric overlap with M+4 shifted internal standards (such as ketamine-d4) that could otherwise interfere in shared SRM transition windows. The Ferro (2024) validation study for the Miscellaneous Basic Drugs Quantitation and Confirmation LC-MS/MS method deployed ketamine-d4 as the internal standard for ketamine, while Dxm-d3 and PCP-d5 served as internal standards for their respective analytes; this configuration demonstrates that the specific mass shift of each deuterated analog must be orthogonalized against all other analytes and internal standards in the panel [1]. Substituting ketamine-d3 in place of ketamine-d4 shifts the ketamine internal standard detection window by -1 Da, potentially resolving otherwise co-eluting isobaric interferences.

Selected reaction monitoring Mass shift discrimination Multi-analyte forensic panels

Urinary Matrix Effect Compensation: Deuterated Ketamine Internal Standards Correct for Ion Suppression of 5.7% and Ion Enhancement of 13.0% in Biological Matrices

In validated LC-MS/MS methods for ketamine quantification in urine, matrix effects have been quantitatively documented: an average ion suppression of 5.7% for ketamine and an average ion enhancement of 13.0% for norketamine across urine samples collected from six individuals [1]. The deployment of a deuterated internal standard that co-elutes with the target analyte compensates for these matrix effects by normalizing the analyte-to-internal-standard response ratio, a principle established in the SIL-IS methodology literature [2]. Because Ketamine-(methyl-d3) Hydrochloride mirrors the chromatographic retention time, ionization efficiency, and extraction recovery of unlabeled ketamine, it provides equivalent matrix effect compensation to other deuterated ketamine internal standards; however, its site-specific methyl-d3 labeling confers the additional advantage of enabling the use of a separately labeled norketamine internal standard (e.g., norketamine-d4) without isobaric interference from the ketamine internal standard channel—a consideration that becomes relevant when ketamine-d4 (which shares the d4 nominal mass with norketamine-d4) is avoided in favor of the M+3 shifted ketamine-d3 .

Matrix effect correction Ion suppression Urine drug testing

Patent-Backed Deuterated Ketamine Derivative Class: WO2017180589A1 Claims Trideuteromethyl (-CD₃) as a Preferred Embodiment, Establishing Industrial IP Relevance for Methyl-d3 Labeled Ketamine

International Patent Application WO2017180589A1 ('Deuterated Ketamine Derivatives'), filed April 11, 2017 by Zhang, Wang, and Laufer, discloses compounds of Formula I and/or Formula II wherein deuterium enrichment at specified positions is no less than about 10% [1]. The patent explicitly lists trideuteromethyl (-CD₃) among the preferred alkyl substituent options for the amino group, directly encompassing the methyl-d3 labeling pattern of Ketamine-(methyl-d3) Hydrochloride within its compositional claims [2]. This patent protection establishes a documented industrial and pharmaceutical interest in the methyl-d3 deuteration pattern as a distinct chemical entity with potential therapeutic properties arising from the kinetic isotope effect at the N-demethylation site. In comparison, generic perdeuterated or randomly deuterated ketamine analogs without site-specific methyl labeling do not benefit from the same structure-activity rationale articulated in this patent family, wherein the N-CD₃ moiety is specifically identified as a means to modulate the rate of CYP450-mediated N-demethylation—the same metabolic step quantified at fm = 36.8 ± 2.4% in the foundational Leung and Baillie (1989) study [3].

Deuterated drug patents Pharmaceutical intellectual property Deuterium-enriched ketamine derivatives

Optimal Deployment Scenarios for Ketamine-(methyl-d3) Hydrochloride Based on Verified Differential Evidence


Quantitative Metabolic Fate Studies Requiring fm Determination of the N-Demethylation Pathway

Research groups investigating the fraction of ketamine metabolized via N-demethylation (fm) should select Ketamine-(methyl-d3) Hydrochloride as the labeled tracer substrate. As established by Leung and Baillie (1989), co-administration of deuterium-labeled ketamine with unlabeled norketamine enables simultaneous determination of the pharmacokinetics of both the administered metabolite and the metabolite generated in vivo, yielding an fm value of 36.8 ± 2.4% in rats [1]. The methyl-d3 label is essential for this experimental design because the deuterium atoms remain on the norketamine product after N-demethylation, allowing the endogenously generated norketamine-d3 to be distinguished from the co-administered unlabeled norketamine by GC-MS or LC-MS/MS. Ring-deuterated ketamine-d4 cannot support this specific application because the deuterium label resides on the phenyl ring and does not differentiate the N-desmethyl product from the parent drug with respect to the metabolic transformation of interest .

Forensic Toxicology Multi-Analyte LC-MS/MS Panels Requiring Orthogonal Internal Standard Mass Channels

Forensic and clinical toxicology laboratories developing multi-analyte quantitative LC-MS/MS methods for basic drugs of abuse panels should consider Ketamine-(methyl-d3) Hydrochloride as the ketamine-specific SIL-IS when the panel includes norketamine as a separate analyte with its own deuterated internal standard (typically norketamine-d4). The +3 Da mass shift of ketamine-d3 avoids the +4 Da isobaric channel occupied by norketamine-d4, preventing internal standard cross-interference in SRM transition windows . This orthogonalization of internal standard masses reduces the risk of ion ratio failures during confirmatory analysis—a requirement established in the Ferro (2024) validation framework for forensic Miscellaneous Basic Drugs Quantitation and Confirmation by LC-MS/MS, where each analyte-internal-standard pair must demonstrate chromatographic resolution and mass spectrometric selectivity [2].

In Vitro Metabolism Studies Using Human Liver Microsomes for Metabolite Identification with Isotopic Pattern Confirmation

As demonstrated by Turfus et al. (2009), incubating deuterated ketamine substrates with pooled human liver microsomes followed by LC-MS/MS analysis enables the production and identification of stable isotope-labeled metabolites that serve as internal chromatographic and mass spectrometric markers for confirming metabolite identity in biological samples [3]. Ketamine-(methyl-d3) Hydrochloride is specifically suited for this application because the methyl-d3 label is retained on all metabolites that do not undergo N-demethylation (e.g., ring-hydroxylated ketamine species), while metabolites that do undergo N-demethylation lose the deuterium label, providing a binary mass spectrometric signature that distinguishes N-demethylated from non-N-demethylated metabolites in a single incubation. This application directly leverages the site-selectivity evidence established in Section 3, Evidence Item 1 [4].

Deuterated Drug Development Programs Targeting CYP2B6-Mediated N-Demethylation Kinetics

Pharmaceutical and biotechnology organizations pursuing deuterated ketamine derivatives as potential therapeutic candidates with modified pharmacokinetic profiles should source Ketamine-(methyl-d3) Hydrochloride as an analytical reference standard for method development and bioanalytical validation. The WO2017180589A1 patent family establishes the industrial relevance of the trideuteromethyl (-CD₃) substitution as a means to exploit the primary kinetic isotope effect at the N-demethylation site [5]. Procurement of the methyl-d3 reference standard enables: (a) construction of calibration curves in biological matrices using the labeled analog as the SIL-IS for quantifying the unlabeled deuterated drug candidate; (b) verification of isotopic purity specifications (>99.0 atom% D) that meet regulatory expectations for GLP bioanalytical method validation; and (c) assessment of metabolic switching phenomena where deuteration at the N-methyl position may shunt metabolism toward alternative pathways, a critical safety pharmacology endpoint [6].

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